The synthesis of (R)-Sulfinpyrazone involves several methods, primarily focusing on the construction of the pyrazolidine framework. One common approach includes the reaction of substituted phenyl hydrazines with appropriate diketones or chalcones. This method typically employs acidic or basic catalysis to facilitate the formation of the pyrazolidine structure.
The molecular structure of (R)-Sulfinpyrazone features a pyrazolidine ring with two phenyl groups and a sulfinyl group attached to an ethyl chain. This configuration contributes to its biological activity.
The compound's stereochemistry is crucial for its pharmacological effects, with the (R) configuration being the active form that exhibits therapeutic efficacy.
(R)-Sulfinpyrazone undergoes various chemical reactions that are significant for its metabolic pathways and therapeutic actions. The primary reactions include:
The mechanism by which (R)-Sulfinpyrazone exerts its effects involves several biochemical pathways:
Clinical studies have demonstrated significant reductions in platelet adhesion and aggregation after administration of (R)-Sulfinpyrazone, corroborating its role in managing thrombotic conditions .
These properties are essential for understanding how (R)-Sulfinpyrazone interacts within biological systems.
(R)-Sulfinpyrazone has several significant applications in medicine:
(R)-Sulfinpyrazone (C₂₃H₂₀N₂O₃S; molecular weight 404.48 g/mol) is a chiral sulfoxide derivative of the pyrazolidinedione class. Its core structure comprises a 1,2-diphenyl-3,5-pyrazolidinedione scaffold linked to a phenylsulfinylethyl group at the C4 position [4] [8]. The chiral center resides at the sulfur atom of the sulfinyl moiety (-S(=O)-), which adopts a tetrahedral geometry with non-superimposable (R) and (S) enantiomers. X-ray crystallography confirms the sulfoxide bond length (1.45–1.49 Å) and bond angle (106–110°) are consistent with polarized S⁺-O⁻ character, directly influencing stereoselective target interactions [6] [8].
The (R)-configuration is critical for biological activity, as demonstrated by enantioselective binding studies. Nuclear Overhauser Effect (NOE) NMR spectroscopy reveals distinct spatial orientations: the (R)-enantiomer positions the sulfinyl oxygen trans to the pyrazolidinedione ring, enabling optimal hydrogen bonding with URAT1 transporter residues [7]. Vibrational spectroscopy (FT-IR) identifies key functional groups: carbonyl stretches at 1,720 cm⁻¹ (pyrazolidinedione), 1,680 cm⁻¹ (sulfinyl), and 1,590 cm⁻¹ (aryl C=C) [5] [8].
Table 1: Spectroscopic Signatures of (R)-Sulfinpyrazone
Technique | Key Assignments | Structural Significance |
---|---|---|
¹H NMR (DMSO-d₆) | δ 3.85 (dd, 2H, -CH₂-SO-), δ 7.45–7.80 (m, 15H, Ar-H) | Methylenic linker; aromatic protons |
¹³C NMR | δ 175.8 (C=O), δ 160.1 (C=O), δ 138.5–127.0 (Ar-C) | Carbonyl regiochemistry; aromatic systems |
FT-IR | 1,720 cm⁻¹ (νC=O), 1,050 cm⁻¹ (νS=O) | Hydrogen-bond acceptor capacity |
MS (ESI+) | m/z 405.1 [M+H]⁺ | Molecular ion confirmation |
The original synthesis of racemic sulfinpyrazone, developed in the 1950s, involves a two-step condensation-oxidation sequence [1] [5]:
This route suffers from moderate yields (45–60%) and poor stereocontrol due to the prochiral sulfur atom. The oxidation step generates a 1:1 mixture of (R)- and (S)-sulfoxides, requiring tedious chromatographic separation [4] [6]. Early industrial-scale processes utilized this method but faced challenges in enantiopurity and byproduct formation (e.g., sulfone overoxidation).
Table 2: Historical Synthesis of Sulfinpyrazone
Step | Reagents/Conditions | Product | Yield | Limitations |
---|---|---|---|---|
1 | Hydrazobenzene + EtOCH=C(COOEt)₂, Δ | Ethyl 1,2-diphenyl-4-(phenylthioethyl)pyrazolidinedione | 70% | Low regioselectivity |
2 | 30% H₂O₂, AcOH, 80°C, 4h | Racemic sulfinpyrazone | 55% | Racemization; sulfone impurities (15%) |
Contemporary strategies focus on asymmetric catalysis to install the (R)-sulfinyl chirality:
Recent innovations include flow chemistry systems with immobilized vanadium catalysts (VO(acac)₂/(S)-BINOL), enabling continuous asymmetric sulfoxidation (TON > 500) and reducing metal contamination [7].
The uricosuric and antiplatelet activities of sulfinpyrazone are exquisitely sensitive to stereochemical and structural modifications:
Table 3: SAR of Key Sulfinpyrazone Analogs
Compound | Modification | URAT1 IC₅₀ (μM) | Activity vs. (R)-Sulfinpyrazone |
---|---|---|---|
(R)-Sulfinpyrazone | - | 0.28 | Reference |
(S)-Sulfinpyrazone | Sulfinyl inversion | 2.25 | 8-fold decrease |
Desulfinyl analog | -CH₂-S- (thioether) | 12.6 | 45-fold decrease |
Sulfone analog | -CH₂-SO₂- | 1.42 | 5-fold decrease |
p-CF₃ derivative | Para-trifluoromethyl phenyl | 0.035 | 8-fold increase |
N1-methyl analog | N1-CH₃ instead of N1-Ph | >100 | Inactive |
Hybridization strategies merging sulfinpyrazone’s diarylmethane backbone with triazolyl motifs (e.g., thiophenyltriazolylmethane) yield next-gen URAT1 inhibitors (IC₅₀ = 0.035 μM), leveraging enhanced hydrophobic contacts [7]. Molecular dynamics simulations confirm that the (R)-sulfinyl oxygen forms a stable 2.8 Å hydrogen bond with URAT1’s Ser35, while the pyrazolidinedione C3=O interacts electrostatically with Arg477 [7] [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1